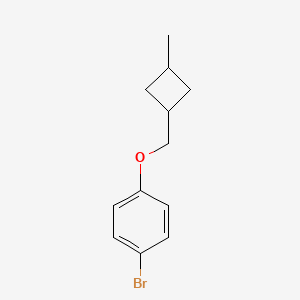
1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene is an organic compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a methoxy group linked to a 3-methylcyclobutyl group. It is a versatile chemical used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene typically involves the bromination of 4-((3-methylcyclobutyl)methoxy)benzene. This can be achieved through the reaction of 4-((3-methylcyclobutyl)methoxy)benzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or carbon tetrachloride, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: 4-((3-methylcyclobutyl)methoxy)phenol or 4-((3-methylcyclobutyl)methoxy)aniline.
Oxidation: 4-((3-methylcyclobutyl)methoxy)benzaldehyde or 4-((3-methylcyclobutyl)methoxy)benzoic acid.
Reduction: 4-((3-methylcyclobutyl)methoxy)benzene.
Scientific Research Applications
1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but lacks the 3-methylcyclobutyl group.
4-Bromoanisole: Another brominated methoxybenzene with different substitution patterns.
1-Bromo-3-methylbutane: A brominated alkane with different reactivity and applications.
Uniqueness: 1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene is unique due to the presence of the 3-methylcyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
CAS No. |
1394024-01-1 |
|---|---|
Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-bromo-4-[(3-methylcyclobutyl)methoxy]benzene |
InChI |
InChI=1S/C12H15BrO/c1-9-6-10(7-9)8-14-12-4-2-11(13)3-5-12/h2-5,9-10H,6-8H2,1H3 |
InChI Key |
FNYQDLBULMKCPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



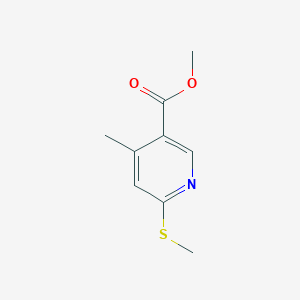
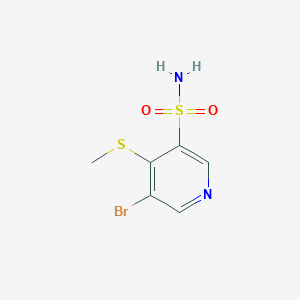
![Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15230498.png)
![1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15230525.png)
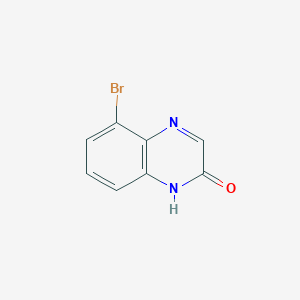
![6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15230536.png)
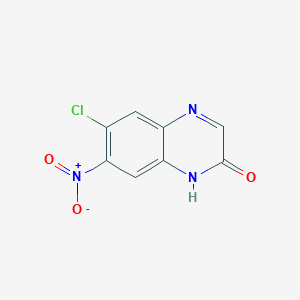

![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15230548.png)
![3-Bromo-5-methoxy-1-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B15230571.png)



